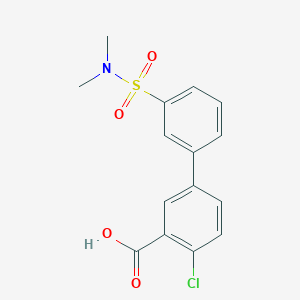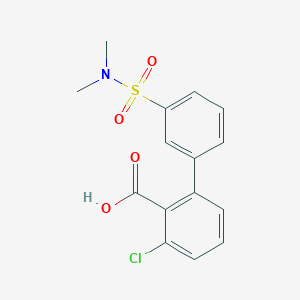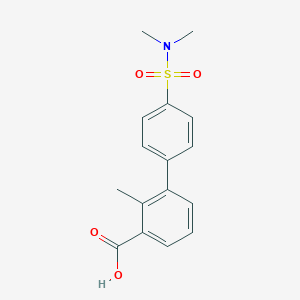
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% (4-C3DMSB) is a potent and selective inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K). PI3K is a key enzyme involved in signal transduction pathways that regulate cell growth, survival, and migration. 4-C3DMSB has been widely used in scientific research as a tool to study the role of PI3K in these processes.
Aplicaciones Científicas De Investigación
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been widely used in scientific research as a tool to study the role of PI3K in various processes, including cell growth, survival, and migration. It has been used to study the effects of PI3K inhibition on cancer cell proliferation, apoptosis, and metastasis. It has also been used to investigate the effects of PI3K inhibition on cell migration and invasion in various cell types. Additionally, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been used to study the role of PI3K in the regulation of insulin sensitivity, glucose metabolism, and lipid metabolism.
Mecanismo De Acción
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% binds to the active site of PI3K, inhibiting its activity. PI3K is a key enzyme involved in signal transduction pathways that regulate cell growth, survival, and migration. By inhibiting the activity of PI3K, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% can affect the signaling pathways that regulate these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% depend on the cell type and the process being studied. In cancer cells, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to inhibit cell proliferation, induce apoptosis, and inhibit metastasis. In other cell types, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to inhibit cell migration and invasion. Additionally, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to reduce insulin sensitivity, impair glucose metabolism, and reduce lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% in lab experiments is its selectivity for PI3K. 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is able to selectively inhibit the activity of PI3K, without affecting the activity of other enzymes. Additionally, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is relatively easy to synthesize and can be purified to a 95% purity. However, one of the main limitations of using 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% in lab experiments is its short half-life. 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is rapidly metabolized and has a short half-life of approximately 30 minutes.
Direcciones Futuras
The future directions for 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% research include further investigation into the role of PI3K in various processes, such as cell growth, survival, and migration. Additionally, further research is needed to investigate the effects of PI3K inhibition on cancer cell proliferation, apoptosis, and metastasis. Furthermore, research is needed to investigate the effects of PI3K inhibition on cell migration and invasion in various cell types. Finally, further research is needed to investigate the role of PI3K in the regulation of insulin sensitivity, glucose metabolism, and lipid metabolism.
Métodos De Síntesis
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% can be synthesized from 4-chlorobenzoic acid in a three-step process. First, 4-chlorobenzoic acid is reacted with N,N-dimethylsulfamoyl chloride in the presence of a base to form 4-chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid. This compound is then reacted with ethylene glycol in the presence of an acid catalyst to form 4-chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid ethylene glycol ester. Finally, the ester is hydrolyzed to yield 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%, which can be isolated and purified to a 95% purity.
Propiedades
IUPAC Name |
4-chloro-3-[3-(dimethylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)13-9-11(15(18)19)6-7-14(13)16/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBXPQQFONOYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














